Diphenyl(pentafluorophenyl)phosphine

Description

The exact mass of the compound (Pentafluorophenyl)diphenylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

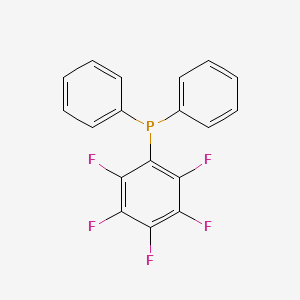

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTXTUCJQJPJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306323 | |

| Record name | Diphenyl(pentafluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5525-95-1 | |

| Record name | (Pentafluorophenyl)diphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl(pentafluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl(pentafluorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl(pentafluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of Diphenyl(pentafluorophenyl)phosphine.

Core Properties

This compound, a solid organophosphorus compound, is notable for its unique electronic and steric properties conferred by the presence of both phenyl and pentafluorophenyl substituents. These characteristics make it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₀F₅P | [1] |

| Molecular Weight | 352.24 g/mol | [1] |

| CAS Number | 5525-95-1 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 65-71 °C | |

| Solubility | Soluble in many organic solvents. | |

| Stability | Stable under normal conditions. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |

| ³¹P NMR | ~ -16 to -20 ppm | |

| ¹⁹F NMR | ortho-F: ~ -135 ppm meta-F: ~ -163 ppm para-F: ~ -157 ppm | J(P-F)ortho ≈ 50 Hz |

| ¹H NMR | ~ 7.2 - 7.8 ppm (multiplet) |

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the C-H stretching of the phenyl groups, P-Ph stretching, and the characteristic strong absorptions for the C-F bonds of the pentafluorophenyl group.

Mass Spectrometry

The electron ionization mass spectrum typically shows a molecular ion peak [M]⁺ at m/z = 352.[1] Common fragmentation patterns involve the loss of phenyl and pentafluorophenyl radicals.

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The corresponding entry in the Cambridge Crystallographic Data Centre (CCDC) is 126970.[1] The crystal structure reveals a tetrahedral geometry around the phosphorus atom, with the C-P-C bond angles being influenced by the steric bulk of the phenyl and pentafluorophenyl groups. The P-C bond lengths to the phenyl rings are slightly shorter than the P-C bond to the pentafluorophenyl ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a pentafluorophenyl organometallic reagent with chlorodiphenylphosphine.

Materials:

-

Hexafluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Anhydrous n-hexane

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.

-

Reaction with Chlorodiphenylphosphine: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is then added dropwise with vigorous stirring.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane, to yield this compound as a white crystalline solid.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The unique electronic properties of the pentafluorophenyl group, being strongly electron-withdrawing, significantly influence the properties of the phosphorus center. This makes this compound a ligand of interest in catalysis and materials science.

Catalysis:

It is employed as a ligand in transition metal catalysis. The electron-withdrawing nature of the pentafluorophenyl group can enhance the catalytic activity of the metal center in various cross-coupling reactions by modifying its electronic properties.

Materials Science:

The incorporation of fluorinated phosphines into polymers or other materials can impart specific properties such as thermal stability, altered solubility, and modified electronic characteristics.

Logical Relationship of Properties and Applications

Caption: Relationship between properties and applications.

Safety Information

This compound is an irritant.[1] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

This guide provides a foundational understanding of this compound for researchers and professionals. For more detailed information, consulting the primary literature and safety data sheets is recommended.

References

An In-depth Technical Guide to the Synthesis of Diphenyl(pentafluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for diphenyl(pentafluorophenyl)phosphine, a versatile organophosphorus compound with applications in catalysis and materials science. The document details two primary synthetic methodologies: the Grignard reaction and nucleophilic aromatic substitution (SNAr). Each section includes detailed experimental procedures, structured data tables for easy comparison, and workflow diagrams generated using Graphviz (DOT language) to illustrate the reaction pathways.

Introduction

This compound (Ph2P(C6F5)) is a tertiary phosphine that combines the steric and electronic properties of two phenyl groups and a highly fluorinated aromatic ring. The electron-withdrawing nature of the pentafluorophenyl group significantly influences the electronic properties of the phosphorus atom, making it a valuable ligand for a variety of transition metal-catalyzed reactions. Its synthesis is of considerable interest to researchers in organic and organometallic chemistry. This guide outlines the two most common and effective methods for its preparation.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are presented: the reaction of a pentafluorophenyl Grignard reagent with chlorodiphenylphosphine, and the nucleophilic aromatic substitution of hexafluorobenzene with a diphenylphosphide salt.

Grignard Reaction Protocol

This method involves the preparation of a pentafluorophenyl Grignard reagent, which then acts as a nucleophile to displace the chloride from chlorodiphenylphosphine.

Experimental Protocol:

Step 1: Preparation of Pentafluorophenylmagnesium Bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromopentafluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane.

-

Once the reaction has started, add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Chlorodiphenylphosphine

-

Cool the freshly prepared pentafluorophenylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |

| Bromopentafluorobenzene | 246.96 | 1.0 | - |

| Magnesium | 24.31 | 1.2 | - |

| Chlorodiphenylphosphine | 220.64 | 1.0 | 60-80 |

| This compound | 352.24 | - | - |

Reaction Workflow:

Nucleophilic Aromatic Substitution (SNAr) Protocol

This approach utilizes the high reactivity of hexafluorobenzene towards nucleophilic attack. A diphenylphosphide salt, typically prepared in situ, serves as the nucleophile.

Experimental Protocol:

Step 1: Preparation of Lithium Diphenylphosphide

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve diphenylphosphine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the diphenylphosphine solution. A color change to deep orange or red indicates the formation of the lithium diphenylphosphide.

-

Stir the solution at -78 °C for 30 minutes.

Step 2: Reaction with Hexafluorobenzene

-

To the freshly prepared lithium diphenylphosphide solution at -78 °C, add hexafluorobenzene (1.0 to 1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by ³¹P NMR spectroscopy to observe the disappearance of the diphenylphosphide signal and the appearance of the product signal.

-

Quench the reaction by the addition of degassed water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether or toluene.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |

| Diphenylphosphine | 186.19 | 1.0 | - |

| n-Butyllithium | 64.06 | 1.0 | - |

| Hexafluorobenzene | 186.06 | 1.0-1.2 | 50-70 |

| This compound | 352.24 | - | - |

Reaction Workflow:

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data Summary:

| Technique | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| NMR | ¹H | CDCl₃ | 7.3-7.5 (m, 10H, Ph) |

| NMR | ¹³C | CDCl₃ | Aromatic region signals |

| NMR | ¹⁹F | CDCl₃ | -129 to -131 (m, 2F, ortho), -152 to -154 (t, 1F, para), -161 to -163 (m, 2F, meta) |

| NMR | ³¹P | CDCl₃ | -20 to -30 (expected) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a strict inert atmosphere.

-

n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

-

Hexafluorobenzene and bromopentafluorobenzene are volatile and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out these procedures.

An In-depth Technical Guide to (Pentafluorophenyl)diphenylphosphine (CAS 5525-95-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pentafluorophenyl)diphenylphosphine, registered under CAS number 5525-95-1, is an organophosphorus compound with the chemical formula C₁₈H₁₀F₅P. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its applications, particularly in catalysis and materials science. The presence of a pentafluorophenyl group significantly influences its electronic properties, making it a valuable ligand and reagent in modern organic and inorganic chemistry.

Chemical and Physical Properties

The core chemical and physical properties of (Pentafluorophenyl)diphenylphosphine are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 65-72 °C | [1][2][3] |

| Boiling Point | 353.7 ± 42.0 °C (Predicted) | [1] |

| Solubility | Soluble in Chloroform | [1][4] |

| Storage Temperature | Room Temperature | [1][4] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₀F₅P | [5][6][7] |

| Molecular Weight | 352.24 g/mol | [6][7] |

| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F | [5] |

| InChI Key | KUTXTUCJQJPJBH-UHFFFAOYSA-N | |

| MDL Number | MFCD00000290 | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (Pentafluorophenyl)diphenylphosphine are essential for its effective use in research and development.

Synthesis of (Pentafluorophenyl)diphenylphosphine

Reaction Scheme:

C₆F₅MgBr + (C₆H₅)₂PCl → (C₆F₅)P(C₆H₅)₂ + MgBrCl

Materials:

-

Pentafluorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings. Add a solution of pentafluorobromobenzene in anhydrous diethyl ether or THF dropwise via a dropping funnel. Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the bromide solution. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Chlorodiphenylphosphine: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF to the stirred Grignard reagent. An exothermic reaction is expected. Control the addition rate to maintain a gentle reflux.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether or THF. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude (Pentafluorophenyl)diphenylphosphine by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield a white to light yellow crystalline solid.

Characterization Protocols

The melting point is a crucial parameter for assessing the purity of the synthesized compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline (Pentafluorophenyl)diphenylphosphine.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample. A sharp melting point range (1-2 °C) is indicative of high purity.

³¹P NMR is a powerful technique for the characterization of organophosphorus compounds.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure for ³¹P NMR:

-

Dissolve a small amount of the sample (10-20 mg) in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ³¹P NMR spectrum with proton decoupling. The chemical shift for (Pentafluorophenyl)diphenylphosphine is expected in the characteristic range for triarylphosphines.

-

The presence of a single sharp peak in the ³¹P NMR spectrum is indicative of a pure compound. Coupling to the fluorine atoms of the pentafluorophenyl ring may be observed.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Instrumentation:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure (General for ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 353.24. The isotopic pattern of this peak should match the calculated pattern for C₁₈H₁₁F₅P⁺.

Mandatory Visualizations

Experimental Workflow for Evaluating (Pentafluorophenyl)diphenylphosphine as a Lithium-Ion Battery Electrolyte Additive

Caption: Workflow for testing (Pentafluorophenyl)diphenylphosphine as a Li-ion battery additive.

Generalized Signaling Pathway for Organophosphorus Compound Activity

Caption: MAPK signaling cascade potentially activated by organophosphorus compounds.

Applications in Research and Development

(Pentafluorophenyl)diphenylphosphine serves as a versatile tool in several areas of chemical research and development.

-

Ligand in Catalysis: The electron-withdrawing nature of the pentafluorophenyl group modifies the electronic properties of the phosphorus atom, making it a useful ligand for transition metal catalysts. It has been employed in various cross-coupling reactions and other catalytic transformations where fine-tuning of the catalyst's electronic and steric properties is crucial for achieving high activity and selectivity.

-

Synthetic Intermediate: This compound can serve as a precursor for the synthesis of other valuable organophosphorus compounds, including phosphine oxides and phosphonium salts, which have applications in organic synthesis and materials science.

-

Electrolyte Additive for Lithium-Ion Batteries: Recent research has explored the use of (Pentafluorophenyl)diphenylphosphine as a dual-functional additive in the electrolyte of high-voltage lithium-ion batteries. It has been shown to stabilize the LiPF₆ salt and contribute to the formation of a stable cathode-electrolyte interphase (CEI), leading to improved cycling performance and reduced self-discharge.

-

Drug Development: While direct biological activity of (Pentafluorophenyl)diphenylphosphine is not extensively documented, organophosphorus compounds, in general, are a significant class of molecules in medicinal chemistry. They can act as enzyme inhibitors or mimics of biological phosphates. The unique electronic properties of this compound could be exploited in the design of novel therapeutic agents. As a class, organophosphorus compounds have been shown to interact with various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[1][8]

Safety Information

(Pentafluorophenyl)diphenylphosphine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(Pentafluorophenyl)diphenylphosphine (CAS 5525-95-1) is a valuable organophosphorus compound with a unique combination of steric and electronic properties conferred by its diphenyl and pentafluorophenyl substituents. This guide has provided a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and characterization, and a summary of its current and potential applications. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's properties and handling is crucial for leveraging its full potential in innovative research and development endeavors.

References

- 1. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Diphenyl(pentafluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Diphenyl(pentafluorophenyl)phosphine, a versatile organophosphorus compound with significant applications in catalysis and materials science. This document details its structural parameters, experimental protocols for its characterization, and a visualization of its molecular architecture.

Core Molecular Structure

This compound (C₁₈H₁₀F₅P) is a tertiary phosphine characterized by a central phosphorus atom bonded to two phenyl rings and one electron-withdrawing pentafluorophenyl ring.[1] The presence of the fluorinated ring significantly influences the electronic properties of the phosphorus atom, enhancing its stability and modifying its reactivity in comparison to triphenylphosphine. The IUPAC name for this compound is (2,3,4,5,6-pentafluorophenyl)diphenylphosphane.[1]

The definitive three-dimensional arrangement of the atoms in the solid state has been determined by single-crystal X-ray diffraction. The corresponding crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126970.

Data Presentation: Structural Parameters

While the precise, experimentally determined crystallographic data from the primary literature was not directly accessible, the following table summarizes typical and expected bond lengths and angles for the key structural motifs within this compound. These values are based on data for closely related compounds, such as tris(pentafluorophenyl)phosphine, and general principles of structural chemistry.

| Parameter | Atoms Involved | Typical Value (Å or °) |

| Bond Lengths (Å) | ||

| P–C (phenyl) | ~1.83 | |

| P–C (pentafluoro) | ~1.83 | |

| C–C (aromatic) | ~1.39 | |

| C–H (aromatic) | ~1.09 | |

| C–F | ~1.35 | |

| Bond Angles (°) | ||

| C(phenyl)–P–C(phenyl) | ~103 | |

| C(phenyl)–P–C(pentafluoro) | ~101-105 | |

| P–C–C (phenyl) | ~118-122 | |

| P–C–C (pentafluoro) | ~120 | |

| F–C–C | ~120 | |

| Torsional Angles (°) | ||

| C–P–C–C | Variable |

Note: These are representative values. The actual experimental values may vary slightly.

Mandatory Visualization: Molecular Structure

The following diagram illustrates the molecular structure of this compound, highlighting the connectivity of the atoms.

Caption: Ball-and-stick model of this compound.

Experimental Protocols

The structural elucidation and characterization of this compound rely on several key experimental techniques.

Synthesis

A common method for the synthesis of tertiary phosphines like this compound involves the reaction of a Grignard reagent with a chlorophosphine.

Illustrative Synthesis Workflow:

Caption: Grignard synthesis of this compound.

Detailed Methodology:

-

Preparation of Grignard Reagent: Pentafluorophenylmagnesium bromide is prepared by reacting bromopentafluorobenzene with magnesium turnings in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Chlorophosphine: A solution of chlorodiphenylphosphine in the same anhydrous solvent is slowly added to the prepared Grignard reagent at a controlled temperature, typically 0 °C to room temperature.

-

Quenching and Work-up: The reaction mixture is then quenched by the careful addition of an aqueous solution of a weak acid or ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and purity of this compound in solution. ³¹P and ¹⁹F NMR are particularly informative.

³¹P NMR Spectroscopy:

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A one-dimensional ³¹P NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a single resonance.

-

Analysis: The chemical shift of the phosphorus signal provides information about its electronic environment. The presence of the electron-withdrawing pentafluorophenyl group will cause a downfield shift compared to triphenylphosphine.

¹⁹F NMR Spectroscopy:

-

Sample Preparation: As with ³¹P NMR, a solution in a deuterated solvent is used.

-

Data Acquisition: A one-dimensional ¹⁹F NMR spectrum is recorded. Due to the symmetry of the pentafluorophenyl group, three distinct fluorine environments are expected (ortho, meta, and para to the phosphorus atom).

-

Analysis: The spectrum will show three distinct resonances with an integration ratio of 2:2:1. The chemical shifts and the coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-³¹P) provide detailed structural information.

Logical Flow for Spectroscopic Analysis:

Caption: Workflow for NMR-based structural analysis.

References

Spectroscopic Profile of Diphenyl(pentafluorophenyl)phosphine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for diphenyl(pentafluorophenyl)phosphine (C₁₈H₁₀F₅P), a compound of interest for researchers and scientists in various fields, including materials science and drug development. This document summarizes key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of various NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ³¹P) provides detailed information about the molecular environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the two phenyl groups. While a spectrum is available from commercial suppliers like Sigma-Aldrich, specific chemical shift and coupling constant data are not detailed in the readily available literature.[1] The signals for the phenyl protons would typically appear as multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy

Characterization of the pentafluorophenyl group by ¹³C NMR can be challenging. The carbon signals are split by the fluorine atoms, which can lead to complex multiplets and a lower signal-to-noise ratio, sometimes making the peaks difficult to distinguish from the baseline, especially with small sample amounts.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing the pentafluorophenyl group. The spectrum typically shows three distinct signals for the ortho, para, and meta fluorine atoms.

| Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Solvent | Standard |

| o-F | -134.2 | m | - | CDCl₃ | - |

| p-F | -160.8 | tr | ³J(¹⁹F-¹⁹F) = 20 | CDCl₃ | - |

| m-F | -166.3 | m | - | CDCl₃ | - |

| Data sourced from a related boraphosphinate ring system study where the Ph₂P(C₆F₅) moiety is present.[3] Another source indicates the use of acetonitrile as a solvent and C₆F₆ as the standard.[4] |

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive method for analyzing phosphorus-containing compounds.[5][6][7] The spectrum of this compound will show a single peak, and its chemical shift provides information about the electronic environment of the phosphorus atom. The use of proton decoupling simplifies the spectrum by removing splitting from adjacent protons.[5]

| Chemical Shift (δ) / ppm | Solvent | Standard |

| -16.0 (singlet) | CDCl₃ | - |

| This value is for a similar compound, (3-bromophenethyl)diphenylphosphine, and serves as an illustrative example of the expected chemical shift range.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule and is useful for identifying functional groups. The spectrum of this compound will exhibit characteristic bands for the P-C bonds, C-F bonds, and the aromatic rings.

| Technique | Source of Sample |

| KBr Wafer | Strem Chemicals Inc. |

| ATR-IR | Aldrich |

| Information sourced from PubChem.[1] |

Characteristic absorption bands for related triphenylphosphine and pentafluorophenyl compounds include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹[9]

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

P-C stretching: Can be observed in the fingerprint region.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically acquired on high-field spectrometers, such as a Bruker 300 MHz, 400 MHz, or higher.[10]

-

Sample Preparation : Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN).[10] Deuterated solvents are often degassed using a freeze-pump-thaw procedure and dried over molecular sieves.[10]

-

Referencing : Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10][11] ¹⁹F chemical shifts can be referenced to an external standard such as C₆F₆.[4] For ³¹P NMR, 85% H₃PO₄ is commonly used as an external standard.[7]

-

Data Acquisition : For ¹³C NMR, a larger number of scans may be necessary to obtain a good signal-to-noise ratio, especially for carbons coupled to fluorine.[2] For ³¹P NMR, proton decoupling is typically employed to simplify the spectra.[5]

IR Spectroscopy

-

Instrumentation : Spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer.[12]

-

Sample Preparation : For solid samples, spectra can be obtained using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.[3][12] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[1]

-

Data Acquisition : The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a specified resolution.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C18H10F5P | CID 300563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

The Pentafluorophenyl Group in Phosphine Ligands: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of phosphine ligands is a cornerstone of modern catalysis, enabling precise control over the steric and electronic environment of a metal center. Among the vast arsenal of substituents, the pentafluorophenyl (C₆F₅) group stands out for its profound and unique electronic influence. This guide provides a comprehensive analysis of the electronic effects imparted by the C₆F₅ group, detailing the quantitative metrics used to measure these effects, the experimental protocols for their determination, and the logical framework for understanding their impact on coordination chemistry and catalysis.

Core Electronic Principles of the Pentafluorophenyl Group

The electronic character of the pentafluorophenyl group is dominated by its strong electron-withdrawing nature, which arises from two primary contributions: a powerful inductive effect and a notable resonance effect.

-

Inductive Effect (-I): The C₆F₅ group's periphery is decorated with five highly electronegative fluorine atoms. This creates a significant dipole moment within the C-F bonds, leading to a strong withdrawal of electron density from the phenyl ring and, consequently, from the phosphorus atom to which it is attached. This potent sigma-withdrawing effect is the primary contributor to the group's electronic character.

-

Resonance and π-Acidity: The C₆F₅ group also influences the π-system. The electron-poor aromatic ring can act as a π-acceptor, delocalizing electron density from the phosphorus lone pair or from the metal center via back-donation. This π-acidity, combined with the strong inductive pull, makes pentafluorophenyl phosphines exceptionally poor σ-donors and effective π-acceptors.[1][2]

The interplay of these effects renders the phosphorus center in pentafluorophenyl phosphines highly electron-deficient. This has significant implications for their coordination properties and the reactivity of their metal complexes.

Quantitative Analysis of Electronic Effects

The electronic properties of phosphine ligands are quantified using several experimental and computational parameters. The pentafluorophenyl group consistently demonstrates its powerful electron-withdrawing capacity across all metrics.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of a phosphine's net electron-donating ability.[3] It is determined by the A₁ symmetric C-O stretching frequency (ν(CO)) in [Ni(CO)₃L] complexes.[4] A less electron-donating (more withdrawing) ligand leads to less π-backbonding from the nickel to the CO ligands, resulting in a stronger C-O bond and a higher ν(CO) frequency.[3][4]

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand (L) | TEP, ν(CO) [cm⁻¹] | Electronic Character |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Strongest Donor |

| PPh₃ | 2068.9 | Moderate Donor |

| P(OPh)₃ | 2085.3 | Withdrawing |

| P(C₆F₅)₃ | 2090.9 [5] | Strongly Withdrawing |

| PF₃ | 2110.9 | Strongest Withdrawing |

Data for ligands other than P(C₆F₅)₃ are benchmark values from established literature.

Acidity Constant (pKa)

The pKa of a phosphine's conjugate acid ([R₃PH]⁺) is a direct measure of the phosphine's basicity. A lower pKa value indicates a weaker base, which corresponds to a more electron-withdrawing ligand, as the electron-deficient phosphorus atom is less able to support a positive charge. While direct pKa measurement for many pentafluorophenyl phosphines is challenging due to their low basicity and potential for hydrolysis, their pKa values are known to be exceptionally low. For comparison, the calculated pKa of the C-H bond in (C₆F₅)₂B–CH₃ is approximately 18.3 in DMSO, highlighting the immense acidifying effect of the C₆F₅ group.[6]

Table 2: Acidity Constants (pKa) for Conjugate Acids of Selected Phosphines

| Phosphine | pKa of [R₃PH]⁺ (in H₂O) | Basicity |

|---|---|---|

| P(t-Bu)₃ | 11.4 | Very Strong Base |

| PMe₃ | 8.65 | Strong Base |

| PPh₃ | 2.73 | Weak Base |

| P(C₆F₅)₃ | < 0 (Estimated) | Extremely Weak Base |

Comparative pKa values are from established literature.

Hammett Parameters

The Hammett parameter (σ) quantifies the electronic effect of a substituent on a benzene ring. The C₆F₅ group itself can be treated as a substituent, and its Hammett constants (σₚ and σₘ) indicate a strong electron-withdrawing character through both resonance and inductive effects.[7]

Table 3: Hammett Substituent Constants

| Substituent | σₚ | σₘ |

|---|---|---|

| -CH₃ | -0.17 | -0.07 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.37 |

| -CF₃ | 0.54 | 0.43 |

| -NO₂ | 0.78 | 0.71 |

| -C₆F₅ | ~0.6 (Estimated) | ~0.5 (Estimated) |

Data derived from various sources in physical organic chemistry literature. C₆F₅ values are estimated based on reactivity studies.

Experimental Protocols

Accurate determination of electronic parameters requires precise experimental execution. The following sections detail the standard methodologies for measuring TEP and pKa.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is measured using Fourier-transform infrared (FTIR) spectroscopy on a nickel-carbonyl complex.

Methodology:

-

Synthesis of [Ni(CO)₃L]: The target complex, [Ni(CO)₃(P(C₆F₅)₃)], is synthesized by reacting tetracarbonylnickel(0), Ni(CO)₄, with one equivalent of the phosphine ligand, P(C₆F₅)₃. The reaction is typically carried out in an inert solvent like hexane or dichloromethane under a nitrogen or argon atmosphere. Ni(CO)₄ is highly toxic and volatile, requiring handling in a fume hood with appropriate safety precautions.

-

Sample Preparation: A dilute solution of the purified [Ni(CO)₃L] complex is prepared in a suitable, dry solvent that is transparent in the relevant IR region (e.g., hexane or CH₂Cl₂). The solution is placed in an IR-transparent cell (e.g., CaF₂ or NaCl plates).

-

IR Spectroscopy: The FTIR spectrum is recorded, typically in the range of 2200-1800 cm⁻¹.

-

Data Analysis: The spectrum is analyzed to identify the vibrational frequency of the symmetric A₁ C-O stretching mode. This strong, high-frequency band is designated as the Tolman Electronic Parameter, ν(CO).

Determination of pKa via Potentiometric Titration

Potentiometric titration measures the potential of a solution as a function of added titrant volume to determine the concentration or pKa of a substance.[8][9]

Methodology:

-

Preparation of the Analyte: The phosphine is first protonated to form its conjugate acid, [R₃PH]⁺X⁻, using a strong acid (e.g., HCl, HBF₄). A known quantity of this phosphonium salt is dissolved in a suitable solvent, often a mixture like water-dioxane or methanol, to ensure solubility.[10]

-

Titration Setup: A calibrated pH electrode (or a specific ion electrode) and a reference electrode are immersed in the analyte solution. The solution is stirred continuously.[8]

-

Titration: A standardized solution of a strong base (e.g., NaOH or KOH) is added incrementally from a burette. After each addition, the solution is allowed to equilibrate, and the potential (in mV or pH) is recorded.

-

Data Analysis: The potential is plotted against the volume of titrant added. The equivalence point is identified from the steepest part of the curve (or the maximum of the first derivative plot). The pKa is determined from the pH at the half-equivalence point, where the concentrations of the phosphine and its conjugate acid are equal.

Implications for Catalysis and Drug Development

The distinct electronic properties of pentafluorophenyl phosphines translate directly to their performance in catalysis.

-

Enhanced Electrophilicity of Metal Center: By withdrawing significant electron density, these ligands make the coordinated metal center more electrophilic. This can accelerate reactions involving nucleophilic attack at the metal or its substrates.

-

Promotion of Reductive Elimination: The electron-withdrawing nature of the ligand can stabilize lower oxidation states of the metal, thereby promoting the crucial reductive elimination step in many catalytic cross-coupling cycles.

-

C-F Bond Activation: The unique electronic and steric properties of fluorinated phosphines have found application in challenging catalytic transformations, including the activation of C-F bonds.[11]

-

Gold Catalysis: Tris(pentafluorophenyl)phosphine gold(I) complexes have emerged as highly efficient catalysts for various organic transformations, where the electron-deficient nature of the ligand enhances the Lewis acidity of the gold center.[12]

For drug development professionals, understanding these principles is crucial when designing and optimizing metal-catalyzed reactions for the synthesis of complex pharmaceutical intermediates, where catalyst stability, activity, and selectivity are paramount.

Conclusion

The pentafluorophenyl group imparts a powerful and defining electron-withdrawing influence on phosphine ligands. This effect, quantifiable through high Tolman Electronic Parameters and exceptionally low pKa values, stems from a dominant inductive withdrawal by the fluorine atoms. These electronic characteristics render the phosphorus atom a poor σ-donor and the ligand as a whole a good π-acceptor. For researchers in catalysis and drug development, pentafluorophenyl phosphines represent a valuable tool for modulating the reactivity of metal centers, enabling challenging chemical transformations by enhancing metal electrophilicity and promoting key steps in catalytic cycles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. isca.me [isca.me]

- 11. Metallomimetic C–F Activation Catalysis by Simple Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Steric Parameters of Fluorinated Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The steric bulk of phosphine ligands is a critical parameter in influencing the outcome of transition-metal catalyzed reactions, impacting catalyst activity, selectivity, and stability. The introduction of fluorine atoms into the phosphine ligand architecture can significantly alter its steric and electronic properties, offering a powerful tool for fine-tuning catalyst performance. This technical guide provides a comprehensive overview of the steric parameters of fluorinated phosphine ligands, methods for their determination, and their implications in catalysis.

Quantifying Steric Bulk: Key Parameters

Several parameters have been developed to quantify the steric hindrance of phosphine ligands. The most common metrics include the Tolman cone angle (θ), solid angle (Ω), and the percent buried volume (%Vbur).

-

Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric bulk.[1][2]

-

Solid Angle (Ω): This parameter provides a more accurate representation of the ligand's steric profile by considering the solid angle subtended by the ligand at the metal center.

-

Percent Buried Volume (%Vbur): This computationally derived parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It offers a precise measure of the steric congestion around the metal.[3][4][5]

The choice of steric parameter can influence the interpretation of steric effects, and often, a combination of these parameters provides a more complete picture.

Data Presentation: Steric Parameters of Selected Fluorinated Phosphine Ligands

The following tables summarize the available quantitative data for the steric parameters of several common fluorinated phosphine ligands.

Table 1: Cone Angles (θ) of Fluorinated Phosphine Ligands

| Ligand | Cone Angle (θ) [°] |

| PF₃ | 104[1] |

| P(CF₃)₃ | 137 |

| P(OCH₂CF₃)₃ | Data not available in search results |

| P(p-CF₃C₆H₄)₃ | Data not available in search results |

| P(C₆F₅)₃ | 184[1] |

| P(CH₂CH₂C₆F₁₃)₃ | 137 |

| P[p-(F₁₃C₆)C₆H₄]₃ | 145 |

Note: The cone angle for P(C₆F₅)₃ is notably large, indicating significant steric bulk.

Table 2: Percent Buried Volume (%Vbur) of Fluorinated Phosphine Ligands

| Ligand | Coordination | %Vbur |

| P(CF₃)₃ | Linear | 28.6 |

| Tetrahedral | 29.1 | |

| Octahedral | 29.2 | |

| P(C₆F₅)₃ | Linear | 35.7 |

| Tetrahedral | 36.3 | |

| Octahedral | 35.5 | |

| P(OCH₂CF₃)₃ | Data not available in search results | |

| P(p-CF₃C₆H₄)₃ | Data not available in search results |

Note: The %Vbur values for P(C₆F₅)₃ are consistently higher than those for P(CF₃)₃, reflecting its greater steric hindrance across different coordination geometries.

Experimental and Computational Protocols for Determining Steric Parameters

Accurate determination of steric parameters is crucial for understanding structure-activity relationships. Both experimental and computational methods are employed for this purpose.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of phosphine-metal complexes, from which steric parameters can be derived.

Methodology:

-

Crystal Growth: High-quality single crystals of the phosphine-metal complex are grown by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.

-

Calculation of Steric Parameters: The refined crystallographic information file (CIF) is used as input for software programs that calculate the cone angle and other steric parameters based on the atomic coordinates and van der Waals radii.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, provides a powerful tool for predicting the steric parameters of phosphine ligands, especially for ligands that are difficult to crystallize or have not yet been synthesized.[6][7][8]

Methodology:

-

Ligand and Complex Model Building: The 3D structure of the phosphine ligand is built using molecular modeling software. For calculating parameters like %Vbur, a metal-ligand complex (e.g., [Au(L)Cl]) is constructed.

-

Geometry Optimization: The geometry of the ligand or the complex is optimized using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., def2-TZVP).[8] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Calculation of Steric Parameters: The optimized coordinates are then used to calculate the desired steric parameters.

-

Cone Angle: The cone angle can be calculated from the optimized geometry of the free ligand or a metal complex using specialized software or custom scripts.

-

Percent Buried Volume (%Vbur): The %Vbur is calculated using software like SambVca, which determines the volume occupied by the ligand within a sphere of a defined radius centered on the metal atom.[9]

-

Visualizing the Impact and Determination of Steric Parameters

Logical Relationship: Influence of Steric Parameters on Catalysis

The steric and electronic properties of phosphine ligands are interconnected and collectively influence the outcome of a catalytic reaction. The following diagram illustrates this relationship.

Caption: Interplay of ligand properties and their impact on catalyst performance.

Experimental Workflow: Determination of Steric Parameters

The following diagram outlines the typical workflow for the experimental and computational determination of phosphine ligand steric parameters.

Caption: Experimental and computational workflows for steric parameter determination.

Signaling Pathway: Rhodium-Catalyzed Hydroformylation

Fluorinated phosphine ligands are often employed in catalytic reactions such as hydroformylation. The steric and electronic properties of the phosphine ligand (L) play a crucial role in each step of the catalytic cycle.

Caption: Key steps in the rhodium-catalyzed hydroformylation cycle.

Conclusion

The steric parameters of fluorinated phosphine ligands are indispensable for the rational design of transition-metal catalysts. This guide provides a foundational understanding of these parameters, their determination, and their significance. The presented data and protocols serve as a valuable resource for researchers in catalysis and drug development, enabling the strategic selection and design of fluorinated phosphine ligands for enhanced catalytic performance. Further research is warranted to expand the database of steric parameters for a wider array of fluorinated phosphines and to correlate these parameters with catalytic outcomes in a broader range of reactions.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]

- 9. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]

An In-depth Technical Guide to the Solubility of Diphenyl(pentafluorophenyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diphenyl(pentafluorophenyl)phosphine

This compound is an organophosphorus compound featuring two phenyl groups and one electron-withdrawing pentafluorophenyl group attached to a central phosphorus atom. This unique electronic structure imparts valuable properties, making it a versatile ligand in catalysis and a building block in the synthesis of novel organic materials. Its solubility profile is a critical parameter for its effective application. Generally, it is expected to be soluble in various organic solvents, with limited solubility in water[1]. One source indicates its solubility in chloroform[2].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented. The following table provides an illustrative example of how such data would be presented. Researchers are strongly encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Tetrahydrofuran (THF) | 25 | Value | Value |

| Toluene | 25 | Value | Value |

| Dichloromethane (DCM) | 25 | Value | Value |

| Acetonitrile | 25 | Value | Value |

| Hexane | 25 | Value | Value |

| Tetrahydrofuran (THF) | 50 | Value | Value |

| Toluene | 50 | Value | Value |

| Dichloromethane (DCM) | 50 | Value | Value |

| Acetonitrile | 50 | Value | Value |

| Hexane | 50 | Value | Value |

Note: The values in this table are placeholders and should be determined experimentally.

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be determined using several established methods. The isothermal saturation method, often coupled with gravimetric analysis, is a reliable and widely used technique.

3.1. Isothermal Saturation Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.

3.1.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven for drying

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation and place it in the temperature-controlled shaker bath or connect the jacketed vessel to a circulating water bath set to the desired temperature. Stir the mixture vigorously to facilitate the dissolution process and allow the system to reach thermodynamic equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Analysis (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered, saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow and Logic

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method with gravimetric analysis.

4.2. Solvent Selection Logic

The choice of an appropriate solvent is critical for any chemical process. The following diagram outlines a logical decision-making process for selecting a suitable solvent based on solubility and other key factors.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity of the Solvent: Based on the "like dissolves like" principle, non-polar or moderately polar solvents are likely to be effective in dissolving this compound due to the presence of the phenyl and pentafluorophenyl groups.

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent-Solute Interactions: Specific interactions, such as pi-stacking involving the aromatic rings, can play a significant role in the dissolution process.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

This technical guide has outlined the importance of understanding the solubility of this compound and has provided a detailed, generalized protocol for its experimental determination. While specific quantitative data is currently limited in the public domain, the methodologies described herein will enable researchers, scientists, and drug development professionals to generate the necessary data for their applications. The provided workflows offer a systematic approach to both solubility determination and rational solvent selection, facilitating the effective use of this important organophosphorus compound.

References

Early Research on Pentafluorophenyl-Substituted Phosphines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organofluorine chemistry has profoundly impacted various scientific disciplines, from materials science to pharmaceuticals. Within this field, pentafluorophenyl-substituted phosphines have emerged as a unique and influential class of ligands and reagents. Their distinct electronic and steric properties, imparted by the strongly electron-withdrawing and bulky C₆F₅ group, have enabled significant advancements in catalysis, coordination chemistry, and materials science. This technical guide delves into the foundational research on pentafluorophenyl-substituted phosphines, primarily focusing on the seminal work conducted in the 1960s. We will provide an in-depth look at the early synthetic methodologies, spectroscopic characterization, and initial reactivity studies that laid the groundwork for the extensive applications of these compounds today.

Core Synthetic Methodologies

The early synthesis of pentafluorophenyl-substituted phosphines predominantly relied on the reaction of a pentafluorophenyl-lithium or Grignard reagent with appropriate phosphorus halides. A pivotal 1968 paper by R.D.W. Kemmitt, D.I. Nichols, and R.D. Peacock detailed a high-yield synthesis for a range of these phosphines.[1][2]

General Synthetic Workflow

The general approach for the synthesis of (C₆F₅)ₙPPh₃₋ₙ (where n = 1, 2, or 3) is outlined below. This workflow involves the initial formation of the pentafluorophenyl-lithium reagent, followed by its reaction with the corresponding phenylphosphorus chloride.

Experimental Protocols

The following protocols are based on the early literature and provide a general framework for the synthesis of these phosphines. Researchers should consult the original publications for specific details and safety precautions.

1. Synthesis of Tris(pentafluorophenyl)phosphine, (C₆F₅)₃P

-

Reaction: 3 C₆F₅Li + PCl₃ → (C₆F₅)₃P + 3 LiCl

-

Procedure: A solution of pentafluorophenyl-lithium is prepared by the dropwise addition of n-butyllithium to a solution of pentafluorophenyl bromide in diethyl ether at -78 °C under an inert atmosphere. To this solution, phosphorus trichloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent. The crude product is purified by recrystallization.

2. Synthesis of Bis(pentafluorophenyl)phenylphosphine, (C₆F₅)₂PPh [3][4][5]

-

Reaction: 2 C₆F₅Li + PhPCl₂ → (C₆F₅)₂PPh + 2 LiCl

-

Procedure: Following a similar procedure to the synthesis of (C₆F₅)₃P, pentafluorophenyl-lithium is reacted with phenylphosphorus dichloride. The workup and purification steps are analogous.

3. Synthesis of (Pentafluorophenyl)diphenylphosphine, C₆F₅PPh₂

-

Reaction: C₆F₅Li + Ph₂PCl → C₆F₅PPh₂ + LiCl

-

Procedure: Pentafluorophenyl-lithium is treated with diphenylphosphorus chloride. The reaction, workup, and purification follow the general method described above.

Quantitative Data from Early Research

The following tables summarize the key quantitative data reported in the early literature for the synthesis and characterization of pentafluorophenyl-substituted phosphines.

Table 1: Synthesis and Physical Properties

| Compound | Formula | CAS Number | Melting Point (°C) |

| Tris(pentafluorophenyl)phosphine | (C₆F₅)₃P | 1259-35-4 | 108-110 |

| Bis(pentafluorophenyl)phenylphosphine | (C₆F₅)₂PPh | 5074-71-5 | 55-64 |

| (Pentafluorophenyl)diphenylphosphine | C₆F₅PPh₂ | 1271-33-6 | - |

Table 2: Spectroscopic Data

| Compound | ³¹P NMR (δ, ppm) | ¹⁹F NMR (δ, ppm vs. CCl₃F) | Key IR Bands (cm⁻¹) |

| Tris(pentafluorophenyl)phosphine | - | o-F: ~130, m-F: ~160, p-F: ~150 | - |

| Bis(pentafluorophenyl)phenylphosphine | - | o-F: ~132, m-F: ~162, p-F: ~153 | - |

| (Pentafluorophenyl)diphenylphosphine | - | o-F: ~134, m-F: ~163, p-F: ~156 | - |

Note: Specific NMR chemical shifts can vary depending on the solvent and reference used. The values presented here are approximate and representative of early findings.

Early Reactivity Studies and Coordination Chemistry

The initial research on pentafluorophenyl-substituted phosphines also explored their reactivity, particularly as ligands in transition metal complexes. The strong electron-withdrawing nature of the pentafluorophenyl groups significantly influences the donor properties of the phosphorus atom, making these phosphines weaker σ-donors compared to their phenyl counterparts. This electronic effect has important implications for the stability and reactivity of their metal complexes.

Early studies investigated the reactions of these phosphines with various transition metal precursors, leading to the isolation and characterization of novel coordination compounds. For instance, their reactions with rhodium, palladium, and platinum compounds were explored, and the relative stability of the resulting complexes was investigated.[1][2] These early explorations of their coordination chemistry paved the way for their extensive use in catalysis.

Conclusion

The foundational research in the 1960s on pentafluorophenyl-substituted phosphines was instrumental in establishing their fundamental synthesis and characterization. The early methodologies, primarily centered around the use of pentafluorophenyl-lithium, provided a reliable route to a variety of these important compounds. The initial spectroscopic and reactivity studies revealed their unique electronic properties, which would later be exploited in a vast array of applications, most notably in the field of homogeneous catalysis. This early work, though conducted decades ago, remains a cornerstone of modern organofluorine and coordination chemistry, and a thorough understanding of these pioneering studies is invaluable for researchers and scientists working in these areas today.

References

- 1. Pentafluorophenyl derivatives of phosphorus, arsenic, and antimony and their complexes with rhodium, palladium, and platinum - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Bis(pentafluorophenyl)phenyl phosphine [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. Bis(pentafluorophenyl)phenylphosphine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Dawn of a Versatile Ligand: Discovery and Initial Synthesis of Diphenyl(pentafluorophenyl)phosphine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(pentafluorophenyl)phosphine, scientifically known as (2,3,4,5,6-pentafluorophenyl)diphenylphosphane, is a crystalline solid organophosphorus compound that has carved a significant niche in the landscape of modern chemistry.[1] Its unique electronic and steric properties, arising from the synergistic combination of two phenyl groups and a highly electronegative pentafluorophenyl group, have established it as a valuable ligand in coordination chemistry and a versatile reagent in catalysis. This technical guide delves into the core of its discovery and initial synthesis, providing a detailed look at the experimental protocols and quantitative data that marked its inception. While the precise seminal publication detailing the very first synthesis remains elusive in readily available literature, the foundational work in the broader field of pentafluorophenyl derivatives of main group elements was pioneered by researchers such as M. Fild, O. Glemser, and R. D. Chambers in the 1960s. The most commonly cited and well-documented synthetic route, employing a Grignard reaction, is presented here as the cornerstone of its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in various chemical transformations.

| Property | Value |

| Chemical Formula | C₁₈H₁₀F₅P |

| Molecular Weight | 352.24 g/mol |

| CAS Number | 5525-95-1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65-68 °C |

| Boiling Point | 180-182 °C at 0.1 mmHg |

| Solubility | Soluble in most organic solvents |

Initial Synthesis: The Grignard Approach

The landmark synthesis of this compound is achieved through the reaction of a pentafluorophenyl Grignard reagent with chlorodiphenylphosphine. This method remains a robust and widely used procedure for accessing this important ligand.

Synthesis Pathway

The overall synthetic transformation can be visualized as a two-step process. The first step involves the formation of the Grignard reagent, pentafluorophenylmagnesium bromide, from bromopentafluorobenzene and magnesium metal. The subsequent step is the nucleophilic substitution reaction of this Grignard reagent with chlorodiphenylphosphine to yield the final product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methodologies.

Materials:

-

Bromopentafluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Chlorodiphenylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

Step 1: Preparation of Pentafluorophenylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, place a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromopentafluorobenzene solution to the flask. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

-